molecular formula C15H22O2 B124524 1-(2-Hydroxyphenyl)nonan-1-one CAS No. 22362-60-3

1-(2-Hydroxyphenyl)nonan-1-one

Cat. No. B124524
CAS RN: 22362-60-3
M. Wt: 234.33 g/mol
InChI Key: RNAGYCQGSMZTOH-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyphenyl)nonan-1-one” is a chemical compound with the molecular formula C15H22O2 . It is a derivative of hydroxyphenyl ketones, which are known for their wide range of applications in various fields .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyphenyl)nonan-1-one” consists of a long carbon chain attached to a hydroxyphenyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

“1-(2-Hydroxyphenyl)nonan-1-one” is expected to have physical and chemical properties similar to other hydroxyphenyl ketones. These may include a certain degree of solubility in water and ethanol, a specific melting point, and a specific boiling point . The exact values would need to be determined experimentally.

Scientific Research Applications

Chemical and Antibacterial Activities

1-(2-Hydroxyphenyl)nonan-1-one's chemical reactivity and antibacterial potential are notable. A study used density functional theory and molecular docking to evaluate this compound, revealing high chemical reactivity due to its oxygen atoms and π-system. It demonstrated significant antibacterial activity against Staphylococcus aureus, primarily through the carbonyl group, forming multiple bonds with key proteins of the bacteria (Deghady et al., 2021).

Synthesis and Structural Analysis

Various studies focus on the synthesis and structural analysis of compounds similar to 1-(2-Hydroxyphenyl)nonan-1-one. For instance, a novel synthesis approach for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans was developed, providing a pathway to similar compounds with specific oxygenation patterns (Zezula et al., 2007). Additionally, the reduction of 1-(furan-2'-yl)nonan-1-one with lithium and ammonia showed varied products depending on the conditions, highlighting the complexity of reactions involving similar structures (Massy-Westropp & Warren, 1984).

Applications in Organic Chemistry

In organic chemistry, compounds related to 1-(2-Hydroxyphenyl)nonan-1-one have been synthesized for various purposes. For example, 2- and 4-(Arylmethylideneamino)phenols were used to form azaspiro[3.5]nonan-1-ones, demonstrating the utility of these compounds in creating complex molecular structures (Nikiforova et al., 2021).

Antibacterial and Antioxidant Potential

The antibacterial and antioxidant properties of derivatives of 1-(2-Hydroxyphenyl)nonan-1-one have been explored. One study synthesized and characterized Cu(II), Co(II), and Ni(II) complexes of a derivative, revealing enhanced antimicrobial activity compared to the free ligand (Tharmaraj et al., 2009).

Future Directions

The future directions for research on “1-(2-Hydroxyphenyl)nonan-1-one” could include further exploration of its synthesis methods, detailed investigation of its physical and chemical properties, and studies on its potential applications in various fields. Given the wide range of applications of hydroxyphenyl ketones, “1-(2-Hydroxyphenyl)nonan-1-one” could potentially be used in areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

properties

IUPAC Name

1-(2-hydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAGYCQGSMZTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392827
Record name 1-(2-hydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)nonan-1-one

CAS RN

22362-60-3
Record name 1-(2-hydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Prakash, S Samanta - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
An unprecedented [5 + 2] spirocyclization route to obtain a vital class of functionalized spirobenzo[b]oxepine-cyclopropanes in good to high yields with excellent diastereoselectivities is …
Number of citations: 4 pubs.rsc.org
M Imai, M Tanaka, S Nagumo… - The Journal of …, 2007 - ACS Publications
Rh-catalyzed intermolecular hydroacylation between salicylaldehyde and alkenylnitriles proceeded at room temperature to preferentially give normal-hydroacylated products. Addition …
Number of citations: 49 pubs.acs.org

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